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Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethanol

Cat. No.: B1265510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(4-Bromophenyl)ethanol and its

constitutional isomers. By presenting key experimental data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document

serves as a valuable resource for the unambiguous identification and characterization of these

closely related aromatic alcohols. Such differentiation is critical in the fields of synthetic

chemistry, materials science, and drug development where precise structural confirmation is

paramount.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-(4-
Bromophenyl)ethanol and its isomers. These compounds all share the same molecular

formula (C₈H₉BrO) and molecular weight (approximately 201.06 g/mol ), making their

differentiation reliant on nuanced spectroscopic signatures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aromatic Protons
(ppm)

-CH₂- or -CH- (ppm) -CH₃ or -OH (ppm)

2-(2-

Bromophenyl)ethanol

7.55 (d), 7.30 (t), 7.15

(t), 7.09 (d)
3.89 (t), 3.09 (t) ~1.8 (br s, OH)

2-(3-

Bromophenyl)ethanol

7.38 (s), 7.33 (d), 7.18

(t), 7.13 (d)
3.84 (t), 2.86 (t) ~1.7 (br s, OH)

2-(4-

Bromophenyl)ethanol[

1]

7.42 (d), 7.10 (d) 3.82 (t), 2.83 (t) ~1.7 (br s, OH)

1-(2-

Bromophenyl)ethanol[

2]

7.53 (d), 7.48 (d), 7.33

(t), 7.10 (t)
5.15 (q)

2.15 (br s, OH), 1.45

(d)

1-(3-

Bromophenyl)ethanol[

3]

7.55 (s), 7.35 (d), 7.20

(t), 7.15 (d)
4.85 (q)

2.05 (br s, OH), 1.42

(d)

1-(4-

Bromophenyl)ethanol[

4][5]

7.45 (d), 7.23 (d) 4.85 (q)
2.05 (br s, OH), 1.43

(d)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aromatic Carbons
(ppm)

-CH₂- or -CH- (ppm) -CH₃ (ppm)

2-(2-

Bromophenyl)ethanol[

6]

139.1, 132.9, 131.0,

128.1, 127.8, 124.8
62.5, 40.8 -

2-(3-

Bromophenyl)ethanol

141.2, 131.1, 130.2,

129.8, 127.0, 122.7
62.9, 38.6 -

2-(4-

Bromophenyl)ethanol[

1]

138.1, 131.6, 130.8,

120.2
63.1, 38.5 -

1-(2-

Bromophenyl)ethanol[

2]

144.9, 132.8, 128.7,

127.8, 127.2, 122.5
69.5 24.1

1-(3-

Bromophenyl)ethanol[

3]

148.8, 130.8, 130.0,

128.8, 124.3, 122.6
69.4 25.1

1-(4-

Bromophenyl)ethanol[

4]

144.9, 131.4, 127.2,

121.1
69.8 25.2

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)
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Compoun
d

O-H
Stretch
(cm⁻¹)

C-H (sp²)
Stretch
(cm⁻¹)

C-H (sp³)
Stretch
(cm⁻¹)

C=C
Stretch
(cm⁻¹)

C-O
Stretch
(cm⁻¹)

C-Br
Stretch
(cm⁻¹)

2-(2-

Bromophe

nyl)ethanol

[6]

~3350 ~3060
~2940,

2870

~1590,

1470
~1040 ~750

2-(3-

Bromophe

nyl)ethanol

~3340 ~3060
~2930,

2870

~1590,

1470
~1050 ~780

2-(4-

Bromophe

nyl)ethanol

~3330 ~3020
~2940,

2870
~1490 ~1050 ~820

1-(2-

Bromophe

nyl)ethanol

[2]

~3360 ~3060
~2970,

2930

~1590,

1470
~1070 ~750

1-(3-

Bromophe

nyl)ethanol

[3]

~3360 ~3060
~2970,

2930

~1590,

1470
~1070 ~780

1-(4-

Bromophe

nyl)ethanol

[4]

~3350 ~3020
~2970,

2920
~1480 ~1070 ~820

Table 4: Mass Spectrometry Data (Key m/z values)
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Compound
Molecular Ion
[M]⁺ (m/z)

[M-H₂O]⁺ (m/z)
[M-CH₂OH]⁺ or
[M-CH₃CHO]⁺
(m/z)

Base Peak
(m/z)

2-(2-

Bromophenyl)eth

anol[6]

200/202 182/184 169/171 91

2-(3-

Bromophenyl)eth

anol

200/202 182/184 169/171 91

2-(4-

Bromophenyl)eth

anol

200/202 182/184 169/171 91

1-(2-

Bromophenyl)eth

anol[2]

200/202 182/184 156/158 185/187

1-(3-

Bromophenyl)eth

anol[3]

200/202 182/184 156/158 185/187

1-(4-

Bromophenyl)eth

anol[4][7]

200/202 182/184 156/158 185/187

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following protocols provide a general framework for the analysis of bromophenylethanol

isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-20 mg of the neat liquid sample was dissolved in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution was transferred to a 5 mm NMR tube.[8][9][10]
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¹H NMR Spectroscopy:

Instrument: A 400 or 500 MHz NMR spectrometer.

Parameters: A standard pulse program was used to acquire ¹H NMR spectra. Typically, 16-

32 scans were accumulated with a relaxation delay of 1-2 seconds. The spectral width

was set to encompass the expected chemical shift range (e.g., -2 to 12 ppm).

¹³C NMR Spectroscopy:

Instrument: A 100 or 125 MHz NMR spectrometer.

Parameters: Proton-decoupled ¹³C NMR spectra were acquired. A larger number of scans

(e.g., 1024-4096) was necessary due to the lower natural abundance of the ¹³C isotope.

The spectral width was set to approximately 0-220 ppm.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) was the primary method used for acquiring

IR spectra of the liquid samples.[11]

Sample Preparation: A small drop of the neat liquid sample was placed directly onto the

diamond crystal of the ATR accessory.[11][12]

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Parameters: A background spectrum of the clean, empty ATR crystal was recorded. The

sample spectrum was then acquired over the range of 4000-600 cm⁻¹. Typically, 16-32

scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[11]

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

was used.
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Sample Preparation: A dilute solution of the sample was prepared in a volatile organic

solvent such as dichloromethane or methanol.

GC-MS Parameters:

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-

5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Injection: A small volume (e.g., 1 µL) of the sample solution was injected in splitless mode.

Oven Temperature Program: A typical program would start at a low temperature (e.g., 50

°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to

ensure elution of the analyte.

Mass Spectrometer: An EI source operating at 70 eV was used. The mass analyzer was

set to scan a mass range of approximately m/z 40-400.

Visualization of the Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

bromophenylethanol isomers.
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Workflow for Spectroscopic Comparison of Bromophenylethanol Isomers

Isomer Samples
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2-(3-Bromophenyl)ethanol 2-(4-Bromophenyl)ethanol 1-(2-Bromophenyl)ethanol1-(3-Bromophenyl)ethanol 1-(4-Bromophenyl)ethanol

Extraction of Key
Spectroscopic Features

Tabulation of
Comparative Data

Structural Elucidation
and Isomer Differentiation

Click to download full resolution via product page

Caption: A flowchart illustrating the process of spectroscopic analysis and data comparison for

the isomers of bromophenylethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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